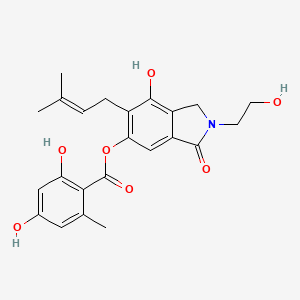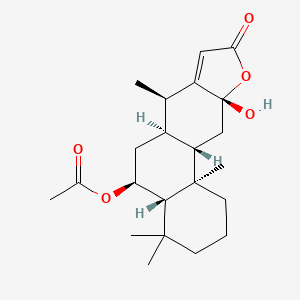
sucutinirane A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sucutinirane A is a natural product found in Bowdichia nitida with data available.
Scientific Research Applications
1. Cytotoxicity Against Cancer Cells
Sucutinirane A, along with other cassane-type diterpenes sucutiniranes C-F, has been found to exhibit moderate cytotoxicity against various cancer cell lines. This includes human blood premyelocytic leukemia (HL-60), breast adenocarcinoma (MCF-7), and colon cancer (HCT-116) cells (Matsuno et al., 2009). Additionally, this compound and related compounds have shown a moderate cytotoxicity against human colon carcinoma COLO201 cells, and another derivative, 6alpha,7beta-diacetoxyvouacapane, exhibited in vitro antiplasmodial activity against Plasmodium falciparum 3D7 (Matsuno et al., 2008).
2. Induction of Apoptosis in Cancer Cells
Sucutinirane derivatives have been shown to induce apoptosis in HL-60 cells. These derivatives, particularly when modified, can elevate caspase 3/7 activity and decrease the expression of Bcl-2 family proteins, Mcl-1, and Bid. One such derivative, referred to as cassane butenolide 13, induces apoptosis through its oxidative effects, as demonstrated by the generation of reactive oxygen species in HL-60 cells (Deguchi et al., 2014).
3. Structural Elucidation and Biochemical Characterization
Extensive research has been conducted on this compound and related compounds, focusing on their isolation, structural elucidation, and biochemical characterization. This includes the use of techniques like 2D NMR data, chemical correlations, and X-ray analysis to determine the structures of these compounds (Matsuno et al., 2009).
properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(4aS,5S,6aS,7R,10aR,11aS,11bR)-10a-hydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-5-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-12-14-9-17(26-13(2)23)19-20(3,4)7-6-8-21(19,5)16(14)11-22(25)15(12)10-18(24)27-22/h10,12,14,16-17,19,25H,6-9,11H2,1-5H3/t12-,14+,16+,17+,19+,21-,22-/m1/s1 |
InChI Key |
SBMJOOYWCLPOPY-RTVASPDHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@@H]([C@@H]3[C@@]([C@H]2C[C@@]4(C1=CC(=O)O4)O)(CCCC3(C)C)C)OC(=O)C |
Canonical SMILES |
CC1C2CC(C3C(CCCC3(C2CC4(C1=CC(=O)O4)O)C)(C)C)OC(=O)C |
synonyms |
sucutinirane A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



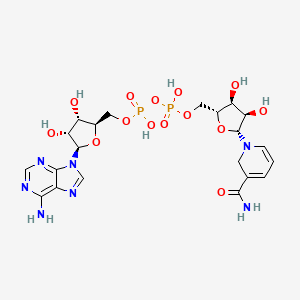

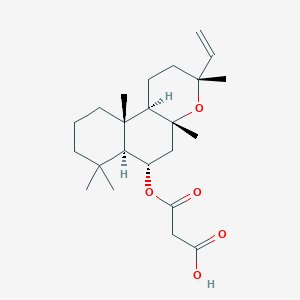


![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)
![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)
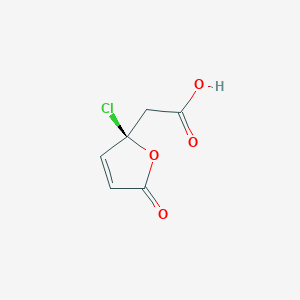


![3-[(4R,5R)-4-carbamoyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1263919.png)
![(15R)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263920.png)
